N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide
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Overview
Description
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a pyrrolidinone ring, and a dimethoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, which is then coupled with 2,3-dimethoxybenzoyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives and pyrrolidinone-based molecules. Examples are:
- 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-(3-(trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid
- N-(2,3-dimethoxybenzoyl)-1-(4-fluorophenyl)pyrrolidin-3-ylamine .
Uniqueness
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide is unique due to its combination of a fluorophenyl group, a pyrrolidinone ring, and a dimethoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c1-25-16-8-4-7-15(18(16)26-2)19(24)21-13-10-17(23)22(11-13)14-6-3-5-12(20)9-14/h3-9,13H,10-11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRUGRAECMOGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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